N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide
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Overview
Description
N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C14H16Cl2N2OS. It is known for its unique structure, which includes a cyclohexane ring, a carbamothioyl group, and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as a ligand for dopamine receptors, where it can modulate neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-[(3,5-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(3,5-dichlorophenyl)carbamothioyl]acetamide
Uniqueness
N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexane ring and the dichlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16Cl2N2OS |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-10-6-11(16)8-12(7-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,17,18,19,20) |
InChI Key |
FRJCGJPVLCLJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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